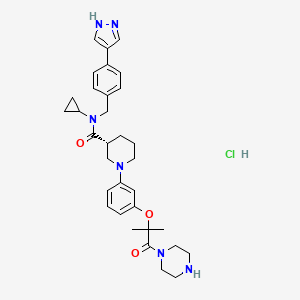

ZW4864

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C33H43ClN6O3 |

|---|---|

Molecular Weight |

607.2 g/mol |

IUPAC Name |

(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;hydrochloride |

InChI |

InChI=1S/C33H42N6O3.ClH/c1-33(2,32(41)37-17-14-34-15-18-37)42-30-7-3-6-29(19-30)38-16-4-5-26(23-38)31(40)39(28-12-13-28)22-24-8-10-25(11-9-24)27-20-35-36-21-27;/h3,6-11,19-21,26,28,34H,4-5,12-18,22-23H2,1-2H3,(H,35,36);1H/t26-;/m1./s1 |

InChI Key |

PQRRIGABHUYXRQ-UFTMZEDQSA-N |

Isomeric SMILES |

CC(C)(C(=O)N1CCNCC1)OC2=CC=CC(=C2)N3CCC[C@H](C3)C(=O)N(CC4=CC=C(C=C4)C5=CNN=C5)C6CC6.Cl |

Canonical SMILES |

CC(C)(C(=O)N1CCNCC1)OC2=CC=CC(=C2)N3CCCC(C3)C(=O)N(CC4=CC=C(C=C4)C5=CNN=C5)C6CC6.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Structure-activity relationship of ZW4864 and its analogs

An In-depth Technical Guide to the Structure-Activity Relationship of ZW4864 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in the progression of numerous cancers. A key protein-protein interaction (PPI) in this cascade is the binding of β-catenin to B-cell lymphoma 9 (BCL9), which is essential for the transcription of oncogenic target genes. This compound has emerged as a promising, orally bioavailable small-molecule inhibitor that selectively disrupts the β-catenin/BCL9 PPI. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, detailing the key chemical features that govern its inhibitory activity. We present quantitative data from biochemical and cellular assays, outline the experimental protocols used for their evaluation, and visualize the underlying biological and experimental frameworks.

Introduction: Targeting the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. Its dysregulation, often through mutations in components like APC or β-catenin itself, leads to the accumulation of nuclear β-catenin. This accumulated β-catenin then associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors and co-activators, including BCL9, to drive the expression of genes involved in cell proliferation, survival, and metastasis.[1][2]

The interaction between β-catenin and BCL9 is a critical node for oncogenic signaling, making it an attractive target for therapeutic intervention.[1][2] this compound is a small molecule designed to specifically inhibit this PPI, thereby suppressing Wnt/β-catenin-dependent cancer cell growth.[3] This document explores the SAR of this compound, providing insights for the rational design of next-generation β-catenin/BCL9 inhibitors.

Mechanism of Action of this compound

This compound directly binds to β-catenin and selectively disrupts its interaction with BCL9. This inhibitory action spares the interaction between β-catenin and E-cadherin, which is crucial for normal cell adhesion. The disruption of the β-catenin/BCL9 complex prevents the recruitment of other co-activators to the transcriptional machinery, leading to the downregulation of Wnt target genes such as AXIN2 and CCND1 (cyclin D1). Consequently, this compound can induce apoptosis and inhibit the growth and invasiveness of cancer cells with hyperactive Wnt/β-catenin signaling.

Structure-Activity Relationship of this compound and its Analogs

The development of this compound and its analogs has revealed several key structural features that are critical for its inhibitory activity against the β-catenin/BCL9 PPI.

Core Scaffold and Key Moieties

The chemical structure of this compound features a central piperidine ring, a 1H-pyrazol group, and a piperazine moiety. SAR studies have demonstrated that modifications to these groups can significantly impact the compound's potency.

Quantitative SAR Data

The inhibitory activities of this compound and its analogs have been quantified using biochemical and cellular assays. The following tables summarize the key findings.

Table 1: Biochemical Inhibition of β-catenin/BCL9 PPI by this compound and Analogs

| Compound | Modification | Ki (μM) vs. β-catenin/BCL9 PPI | IC50 (μM) vs. β-catenin/BCL9 PPI | Reference |

| This compound | - | 0.76 | 0.87 | |

| Analog 7 | Isopropyl instead of 1H-pyrazol | 2.66 | - | |

| Analog 17 | Indazole instead of 1H-pyrazol | 8.0 | - | |

| Analog 18 | 7-azaindole instead of 1H-pyrazol | 0.85 | - | |

| Analog 16 (enantiomer of this compound) | R-enantiomer | 32 | - | |

| Analog 19 | Morpholine instead of piperazine | 32 | - | |

| Analog 20 | Piperidine instead of piperazine | 43 | - | |

| Analog 21 | N-ethyl substituent | - | - | |

| Analog 22 | N-ethoxyethyl substituent | - | - | |

| Compound 21 | 1-(3-(2-amino-2-oxoethoxy)phenyl)piperidine-3-carboxamide derivative | 2.7 | - |

Table 2: Cellular Activity of this compound and Analogs in TOPFlash Luciferase Reporter Assays

| Compound | Cell Line | Condition | IC50 (μM) | Reference |

| This compound | HEK293 | β-catenin expressing | 11 | |

| This compound | SW480 | - | 7.0 | |

| This compound | MDA-MB-468 | Wnt3a-activated | 6.3 | |

| Compound 21 | SW480 | - | ~10 |

Key SAR Insights

-

The 1H-Pyrazol Group: This moiety is crucial for potent inhibition. Replacing it with an isopropyl group (Analog 7) or an indazole (Analog 17) leads to a significant loss of activity. However, a 7-azaindole (Analog 18) maintains comparable potency to this compound.

-

Stereochemistry: The stereochemistry of the central piperidine ring is critical. The enantiomer of this compound (Analog 16) is substantially less active, indicating a specific stereochemical requirement for binding to β-catenin.

-

The Piperazine Moiety: This group is essential for activity. Replacing it with a morpholine (Analog 19) or a piperidine (Analog 20) results in a dramatic decrease in inhibitory potency. The positive charge on the piperazine is thought to be important for the interaction.

-

N-Alkyl Substituents: Linear N-alkyl substituents, such as an N-ethyl group (Analog 21) or an N-ethoxyethyl group (Analog 22), on the piperazine moiety can maintain low micromolar inhibitory affinities.

-

Further Optimization: Derivatives such as Compound 21, which features a 1-(3-(2-amino-2-oxoethoxy)phenyl)piperidine-3-carboxamide scaffold, have shown improved cellular activity compared to this compound.

Experimental Protocols

The evaluation of this compound and its analogs relies on a suite of biochemical and cell-based assays. Below are the methodologies for the key experiments cited.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay is used to quantify the disruption of the β-catenin/BCL9 PPI in a high-throughput format.

-

Principle: The assay utilizes donor and acceptor beads that are brought into proximity when β-catenin and a biotinylated BCL9 peptide interact. This proximity generates a chemiluminescent signal. Inhibitors that disrupt this interaction cause a decrease in the signal.

-

Methodology:

-

Reactions are typically performed in a 384-well plate in an assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.01% Triton X-100).

-

His-tagged full-length β-catenin is mixed with a biotinylated BCL9 peptide.

-

The test compound (e.g., this compound or an analog) is added at various concentrations.

-

Nickel chelate acceptor beads (binding to His-tagged β-catenin) and streptavidin-coated donor beads (binding to biotinylated BCL9) are added.

-

The plate is incubated in the dark to allow for binding and signal generation.

-

The signal is read on a plate reader capable of detecting AlphaScreen signals.

-

IC50 values are calculated from the dose-response curves.

-

TOPFlash/FOPFlash Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the Wnt/β-catenin pathway.

-

Principle: The TOPFlash reporter contains TCF/LEF binding sites upstream of a luciferase gene. High Wnt signaling leads to high luciferase expression. The FOPFlash reporter has mutated TCF/LEF sites and serves as a negative control. The ratio of TOPFlash to FOPFlash activity indicates specific Wnt pathway activation.

-

Methodology:

-

Cancer cell lines with active Wnt signaling (e.g., SW480) or cells engineered to express β-catenin (e.g., HEK293) are used.

-

Cells are co-transfected with the TOPFlash or FOPFlash reporter plasmids and a Renilla luciferase plasmid (as a transfection control).

-

Cells are treated with various concentrations of the test compound.

-

After an incubation period (e.g., 24-48 hours), cells are lysed.

-

Firefly (from TOP/FOPFlash) and Renilla luciferase activities are measured using a luminometer.

-

The firefly luciferase signal is normalized to the Renilla luciferase signal.

-

IC50 values are determined from the dose-response curves of normalized TOPFlash activity.

-

Surface Plasmon Resonance (SPR)

SPR is used as an orthogonal biophysical assay to confirm the binding and competitive inhibition of the β-catenin/BCL9 PPI.

-

Principle: SPR measures the binding of an analyte (e.g., β-catenin) to a ligand (e.g., BCL9 peptide) immobilized on a sensor chip. The binding causes a change in the refractive index at the sensor surface, which is detected in real-time. A competitive assay format is used to assess inhibitors.

-

Methodology:

-

A BCL9 peptide is immobilized on a sensor chip.

-

β-catenin is injected over the surface to confirm binding.

-

For competitive inhibition, β-catenin is pre-incubated with various concentrations of the test compound before being injected over the BCL9-coated surface.

-

The reduction in the binding signal of β-catenin in the presence of the inhibitor is measured.

-

IC50 values can be derived from the inhibition data.

-

Pharmacokinetics and In Vivo Efficacy

This compound has demonstrated favorable pharmacokinetic properties. In mice, it exhibits an oral bioavailability of 83%. Oral administration of this compound has been shown to suppress the expression of β-catenin target genes in patient-derived xenograft models.

Conclusion and Future Directions

This compound is a valuable chemical probe for studying β-catenin biology and a promising lead compound for the development of new cancer therapeutics. The SAR studies have elucidated the key structural requirements for inhibiting the β-catenin/BCL9 PPI. Future efforts will likely focus on optimizing the potency and drug-like properties of this compound analogs to enhance their therapeutic potential. The development of more potent and selective inhibitors, guided by the SAR insights presented here, holds the promise of a novel therapeutic strategy for Wnt-driven cancers.

References

- 1. New this compound Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jcancer.org [jcancer.org]

- 3. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Binding Interaction of ZW4864 with β-Catenin

This technical guide provides an in-depth overview of the binding affinity and experimental protocols related to the interaction between the small molecule inhibitor ZW4864 and its target protein, β-catenin. The information is intended for researchers, scientists, and professionals in the field of drug development and cancer biology.

Introduction

This compound is a drug-like small molecule developed as an inhibitor of the Wnt/β-catenin signaling pathway, which is aberrantly activated in numerous cancers.[1][2][3] this compound functions by directly binding to β-catenin and selectively disrupting its interaction with B-cell lymphoma 9 (BCL9), a crucial coactivator for β-catenin-mediated transcription.[1][2] This disruption leads to the downregulation of oncogenic target genes, suppression of cancer cell growth, and induction of apoptosis in cancer cells with hyperactive Wnt/β-catenin signaling.

Binding Affinity of this compound and β-Catenin

The binding affinity of this compound to β-catenin has been quantitatively determined using biochemical assays. The data from these experiments are summarized in the table below.

| Parameter | Value | Method | Notes |

| KD | 0.77 ± 0.063 μM | AlphaScreen Saturation Binding Assay | Determined using biotinylated this compound and purified full-length β-catenin. |

| Ki | 0.76 μM | AlphaScreen Competitive Inhibition Assay | Represents the inhibitory constant of this compound in disrupting the β-catenin/BCL9 protein-protein interaction. |

Note: Specific kinetic parameters such as the association rate constant (ka) and dissociation rate constant (kd) for the this compound/β-catenin interaction were not available in the reviewed literature.

Experimental Protocols

The primary method used to determine the binding affinity of this compound to β-catenin was the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.

AlphaScreen Saturation Binding Assay Protocol

This protocol outlines the steps for determining the direct binding affinity (KD) between biotinylated this compound and full-length β-catenin.

1. Materials and Reagents:

- Biotinylated this compound (Biotin-ZW4864)

- Purified full-length β-catenin protein

- Streptavidin-coated donor beads

- Anti-β-catenin antibody conjugated to acceptor beads

- Assay buffer (e.g., PBS with 0.1% BSA)

- 384-well microplates

2. Procedure:

- A constant concentration of purified full-length β-catenin is incubated with increasing concentrations of Biotin-ZW4864 in the assay buffer in a 384-well microplate.

- Streptavidin-coated donor beads and anti-β-catenin antibody-conjugated acceptor beads are added to the mixture.

- The plate is incubated in the dark at room temperature to allow for binding to reach equilibrium.

- The plate is read using an AlphaScreen-compatible microplate reader. The donor beads, when excited at 680 nm, generate singlet oxygen, which diffuses to the nearby acceptor beads if they are in proximity due to the binding interaction. This triggers a chemiluminescent signal at 520-620 nm.

- The resulting signal is plotted against the concentration of Biotin-ZW4864, and the KD value is determined by fitting the data to a saturation binding curve using appropriate software.

Pull-Down Assay for Confirmation of Binding

To further validate the direct interaction, a pull-down assay was performed.

1. Materials and Reagents:

- Biotin-ZW4864

- Purified full-length β-catenin or SW480 cell lysates

- Streptavidin-conjugated beads (e.g., streptavidin-agarose)

- Lysis buffer

- Wash buffer

- SDS-PAGE gels and Western blot reagents

- Anti-β-catenin antibody

2. Procedure:

- Biotin-ZW4864 is incubated with either purified full-length β-catenin or cell lysates from the SW480 cell line (which has high levels of β-catenin).

- Streptavidin-conjugated beads are added to the mixture to capture the Biotin-ZW4864 and any interacting proteins.

- The beads are washed multiple times to remove non-specific binding proteins.

- The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane for Western blotting.

- The membrane is probed with an anti-β-catenin antibody to detect the presence of β-catenin that was pulled down with Biotin-ZW4864.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the relevant biological pathway and a generalized experimental workflow.

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Caption: Workflow for determining this compound and β-catenin binding affinity.

References

- 1. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

ZW4864: A Technical Guide to its Role in Downregulating Oncogenic Target Genes

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZW4864 is a potent, orally bioavailable small-molecule inhibitor that selectively targets the protein-protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9).[1][2] This interaction is a critical downstream step in the canonical Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers. By disrupting the β-catenin/BCL9 complex, this compound effectively suppresses the transcription of key oncogenic target genes, leading to reduced cancer cell proliferation, invasiveness, and induction of apoptosis.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound functions by directly binding to β-catenin, thereby sterically hindering its interaction with BCL9.[3] This selective disruption prevents the recruitment of BCL9 and its associated coactivators to the β-catenin/T-cell factor (TCF)/lymphoid enhancer-binding factor (LEF) transcriptional complex in the nucleus. Consequently, the transcription of Wnt target genes, which are crucial for cancer cell survival and proliferation, is downregulated. Notably, this compound's inhibitory action is specific to the β-catenin/BCL9 interaction and does not interfere with the interaction between β-catenin and E-cadherin, which is vital for normal cell-cell adhesion.

Quantitative Data

The efficacy of this compound has been quantified in various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | Cell Line / Conditions | IC50 / Ki Value | Reference |

| AlphaScreen Assay | β-catenin/BCL9 PPI | Biochemical Assay | Ki = 0.76 µM | |

| AlphaScreen Assay | β-catenin/BCL9 PPI | Biochemical Assay | IC50 = 0.87 µM | |

| TOPFlash Luciferase Reporter Assay | TCF/LEF Transcriptional Activity | HEK293 (β-catenin expressing) | IC50 = 11 µM | |

| TOPFlash Luciferase Reporter Assay | TCF/LEF Transcriptional Activity | SW480 | IC50 = 7.0 µM | |

| TOPFlash Luciferase Reporter Assay | TCF/LEF Transcriptional Activity | MDA-MB-468 (Wnt3a-activated) | IC50 = 6.3 µM |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (72h treatment) | Reference |

| MDA-MB-468 | Triple-Negative Breast Cancer | 9.6 µM | |

| HCT-116 | Colorectal Carcinoma | 76 µM | |

| SW480 | Colorectal Adenocarcinoma | Data not specified | |

| MDA-MB-231 | Triple-Negative Breast Cancer | Data not specified |

Table 3: In Vivo Pharmacokinetics of this compound

| Parameter | Species | Dosage | Value | Reference |

| Oral Bioavailability (F) | Mouse | 20 mg/kg (p.o.) | 83% |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism by which this compound inhibits this pathway.

Caption: this compound inhibits the Wnt/β-catenin pathway by blocking β-catenin/BCL9 interaction.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

β-catenin/BCL9 AlphaScreen Assay

This assay quantitatively measures the inhibitory effect of this compound on the β-catenin/BCL9 protein-protein interaction.

Caption: Workflow for the β-catenin/BCL9 AlphaScreen assay.

Protocol:

-

Reagent Preparation:

-

All dilutions are performed in an assay buffer (25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.01% Triton X-100).

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add biotinylated BCL9 peptide (final concentration ~5 nM), His-tagged full-length β-catenin (final concentration ~5 nM), and the desired concentration of this compound.

-

Incubate for 30 minutes at room temperature.

-

Add streptavidin-coated donor beads and nickel chelate acceptor beads (final concentration ~10 µg/mL each).

-

Incubate for 1 hour at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Read the plate using an AlphaScreen-compatible plate reader.

-

The percentage of inhibition is calculated relative to DMSO-treated controls.

-

IC50 and Ki values are determined by fitting the data to a dose-response curve.

-

TOPFlash/FOPFlash Luciferase Reporter Assay

This cell-based assay measures the effect of this compound on TCF/LEF-mediated gene transcription.

Protocol:

-

Cell Culture and Transfection:

-

Seed SW480 cells in 96-well plates.

-

Co-transfect cells with either TOPFlash (containing wild-type TCF binding sites) or FOPFlash (containing mutated TCF binding sites) reporter plasmids, and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

-

Compound Treatment:

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

-

Incubate for an additional 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure both firefly (TOP/FOPFlash) and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in luciferase activity relative to the DMSO-treated control.

-

Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is used to quantify the mRNA expression levels of β-catenin target genes.

Caption: Workflow for RT-qPCR analysis of target gene expression.

Protocol:

-

Cell Treatment and RNA Isolation:

-

Treat SW480 or Wnt3a-activated MDA-MB-231 cells with this compound (typically 10-40 µM) for 24 hours.

-

Isolate total RNA using a commercial kit following the manufacturer's instructions.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.

-

-

qPCR:

-

Perform real-time PCR using SYBR Green master mix and primers specific for the target genes (e.g., AXIN2, CCND1, LEF1, BCL9L) and a housekeeping gene (e.g., HPRT).

-

-

Data Analysis:

-

Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

-

Western Blot Analysis

This technique is used to detect changes in the protein expression levels of β-catenin target genes.

Protocol:

-

Cell Lysis and Protein Quantification:

-

Treat SW480 or Wnt3a-activated MDA-MB-231 cells with this compound (10-40 µM) for 24 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against Axin2, Cyclin D1, and a loading control (e.g., β-tubulin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Patient-Derived Xenograft (PDX) Model

In vivo efficacy of this compound is assessed using patient-derived tumor xenografts in immunodeficient mice.

Protocol:

-

Tumor Implantation:

-

Implant tumor fragments from a patient with a relevant cancer type (e.g., triple-negative breast cancer) subcutaneously into immunodeficient mice.

-

-

Compound Administration:

-

Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.

-

Administer this compound orally (p.o.) at a specified dose (e.g., 90 mg/kg).

-

-

Monitoring and Analysis:

-

Monitor tumor growth by caliper measurements.

-

At the end of the study, collect tumors for analysis of target gene expression by RT-qPCR and/or Western blotting.

-

Conclusion

This compound represents a promising therapeutic agent that targets a key node in the oncogenic Wnt/β-catenin signaling pathway. Its ability to selectively disrupt the β-catenin/BCL9 interaction leads to the downregulation of critical target genes involved in cancer progression. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar targeted therapies.

References

- 1. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. New this compound Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Zanidatamab (ZW25) on Cancer Cell Invasion and Metastasis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the primary cause of mortality in cancer patients. This complex process involves cancer cells invading surrounding tissues, intravasating into blood or lymphatic vessels, surviving in circulation, extravasating at a secondary site, and proliferating to form a secondary tumor. The human epidermal growth factor receptor 2 (HER2) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and motility of cancer cells. Overexpression of HER2 is associated with aggressive tumor behavior and an increased risk of metastasis in various cancers, including breast, gastric, and biliary tract cancers.[1][2]

Zanidatamab (also known as ZW25) is a biparatopic, humanized monoclonal antibody that targets two distinct epitopes on the extracellular domain of HER2.[3] This unique binding property leads to a multifaceted anti-tumor activity, including the inhibition of HER2 signaling, enhanced receptor internalization and degradation, and robust immune-mediated cytotoxicity.[4][5] Zanidatamab has received accelerated approval from the FDA for the treatment of previously treated, unresectable or metastatic HER2-positive biliary tract cancer, highlighting its clinical efficacy in the metastatic setting. This technical guide provides an in-depth analysis of the known and inferred effects of Zanidatamab on cancer cell invasion and metastasis, based on its mechanism of action and available clinical data.

Zanidatamab's Mechanism of Action and its Implications for Invasion and Metastasis

Zanidatamab's unique biparatopic binding to HER2 initiates a cascade of events that collectively inhibit the metastatic potential of cancer cells.

Inhibition of HER2 Signaling Pathways

HER2 signaling is a central driver of cell motility and invasion. Upon activation, HER2 forms homodimers or heterodimers with other HER family members, leading to the activation of downstream signaling pathways, primarily the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways regulate the expression and activity of proteins involved in cytoskeletal rearrangement, cell adhesion, and extracellular matrix degradation – all critical steps in cancer cell invasion.

By binding to two distinct HER2 epitopes, Zanidatamab induces a more profound inhibition of HER2 signaling compared to monospecific antibodies. This enhanced blockade of downstream signaling is expected to reduce the expression and activation of key effectors of invasion and metastasis.

Caption: Zanidatamab's inhibition of HER2 signaling pathways.

Immune-Mediated Cytotoxicity

Zanidatamab's Fc domain can engage immune effector cells, leading to antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP). Furthermore, Zanidatamab has been shown to induce potent complement-dependent cytotoxicity (CDC). These immune-mediated mechanisms of action are crucial for eliminating cancer cells, including those that have disseminated to distant sites, thereby preventing the formation of micrometastases and overt metastatic lesions.

Clinical Efficacy of Zanidatamab in Metastatic Cancers

The clinical development of Zanidatamab has demonstrated significant anti-tumor activity in patients with advanced or metastatic HER2-positive cancers. The following tables summarize key efficacy data from clinical trials, underscoring Zanidatamab's ability to control metastatic disease.

Table 1: Efficacy of Zanidatamab in HER2-Positive Metastatic Gastroesophageal Adenocarcinoma (mGEA)

| Clinical Trial | Treatment Arm | Number of Patients | Confirmed Objective Response Rate (cORR) | Median Duration of Response (mDOR) | Median Progression-Free Survival (mPFS) | 30-month Overall Survival (OS) |

| Phase 2 (NCT03929666) | Zanidatamab + Chemotherapy | 41 | 84% | 18.7 months | 15.2 months | 59% |

Table 2: Efficacy of Zanidatamab in Previously Treated HER2-Positive Biliary Tract Cancer (BTC)

| Clinical Trial | Number of Patients | Confirmed Objective Response Rate (cORR) | Median Duration of Response (mDOR) | Median Overall Survival (mOS) |

| HERIZON-BTC-01 (Phase 2b, NCT04466891) | 80 | 41.3% | 14.9 months | 15.5 months |

Experimental Protocols for Assessing Anti-Invasive and Anti-Metastatic Effects

While specific preclinical data on Zanidatamab's direct effects on cell invasion and metastasis are not extensively published, the following are standard experimental protocols that can be employed to evaluate these effects for a therapeutic antibody.

Boyden Chamber Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix.

Protocol:

-

Preparation of Inserts: Coat the upper surface of a porous membrane insert (typically 8 µm pore size) with a thin layer of Matrigel or another basement membrane extract. Allow the Matrigel to solidify.

-

Cell Preparation: Culture HER2-positive cancer cells to sub-confluency. Harvest the cells and resuspend them in a serum-free medium.

-

Assay Setup: Add a chemoattractant (e.g., medium with fetal bovine serum) to the lower chamber of the Boyden chamber plate.

-

Cell Seeding: Seed the prepared cancer cells in the upper chamber of the insert in the presence or absence of varying concentrations of Zanidatamab.

-

Incubation: Incubate the plate for a period that allows for cell invasion (typically 12-48 hours).

-

Analysis:

-

Remove the non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of stained cells in multiple fields under a microscope or quantify the stain after extraction.

-

-

Data Interpretation: A decrease in the number of invading cells in the Zanidatamab-treated groups compared to the control group indicates an inhibitory effect on cell invasion.

Caption: Workflow for a Boyden chamber invasion assay.

Wound Healing (Scratch) Assay

This assay assesses the effect of a compound on cell migration.

Protocol:

-

Cell Seeding: Seed HER2-positive cancer cells in a culture plate and grow them to form a confluent monolayer.

-

Creating the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.

-

Treatment: Wash the cells to remove debris and add fresh medium containing different concentrations of Zanidatamab or a control vehicle.

-

Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.

-

Analysis: Measure the area of the wound at each time point.

-

Data Interpretation: A delay in wound closure in the Zanidatamab-treated groups compared to the control group indicates an inhibitory effect on cell migration.

Caption: Workflow for a wound healing (scratch) assay.

A Note on ZW4864: A Different Molecule with Anti-Invasive Properties

Initial literature searches may sometimes conflate Zanidatamab (ZW25) with this compound. It is crucial to distinguish between these two compounds. This compound is a small molecule inhibitor of the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction. Aberrant activation of the Wnt/β-catenin signaling pathway is strongly associated with cancer invasion and metastasis.

Mechanism of Action of this compound

This compound disrupts the interaction between β-catenin and its coactivator BCL9, which is essential for the transcription of Wnt target genes that promote invasion and metastasis.

Caption: this compound's inhibition of the β-catenin/BCL9 interaction.

Preclinical Data on this compound's Anti-Invasive Effects

Preclinical studies have shown that this compound can abrogate the invasiveness of β-catenin-dependent cancer cells.

Table 3: In Vitro Activity of this compound

| Parameter | Value | Reference |

| β-catenin/BCL9 PPI IC50 | 0.87 µM | |

| β-catenin/BCL9 PPI Ki | 0.76 µM | |

| SW480 cell TOPFlash IC50 | 7.0 µM | |

| Wnt3a-activated MDA-MB-468 cell TOPFlash IC50 | 6.3 µM |

Conclusion

Zanidatamab represents a significant advancement in the treatment of HER2-positive metastatic cancers. Its unique biparatopic design leads to a multi-pronged attack on HER2-driven tumorigenesis. While direct preclinical evidence on its effects on cancer cell invasion and metastasis is emerging, its profound inhibition of HER2 signaling and potent immune-mediated cytotoxicity provide a strong rationale for its observed clinical efficacy in controlling metastatic disease. Further research employing assays such as the Boyden chamber and wound healing assays will be instrumental in quantifying the direct anti-invasive and anti-migratory properties of Zanidatamab and further elucidating its role in combating cancer metastasis. It is also important for researchers to distinguish Zanidatamab (ZW25) from other investigational compounds like this compound, which targets a different oncogenic pathway to inhibit cancer cell invasion.

References

- 1. A phase 2 trial of zanidatamab in HER2-overexpressed advanced endometrial carcinoma and carcinosarcoma (ZW25-IST-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. onclive.com [onclive.com]

- 4. Zanidatamab: New Frontier in HER2-Positive Biliary Tract Cancer [oncdata.com]

- 5. pharmacytimes.com [pharmacytimes.com]

Investigating the Oral Bioavailability of ZW4864 in Mouse Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigation into the oral bioavailability of ZW4864, a selective inhibitor of the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction, in mouse models. The information presented is compiled from publicly available research to assist in the design and execution of similar preclinical studies.

Quantitative Pharmacokinetic Data

The oral bioavailability of this compound has been assessed in C57BL/6 mice, revealing favorable pharmacokinetic properties.[1][2] The key quantitative data from these studies are summarized below.

| Parameter | Value | Mouse Strain | Dosage (Oral) | Reference |

| Oral Bioavailability (F) | 83% | C57BL/6 | 20 mg/kg | [1] |

| Dose for Efficacy Studies | 90 mg/kg | PDX Model | Daily | [1] |

Table 1: Pharmacokinetic Parameters of this compound in Mice

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. This section outlines the protocols for key experiments involved in determining the oral bioavailability and in vivo efficacy of this compound.

Animal Models

-

Pharmacokinetic Studies: C57BL/6 mice were utilized for the pharmacokinetic analysis of this compound.[2]

-

Efficacy Studies: A patient-derived xenograft (PDX) model of triple-negative breast cancer (TNBC), specifically PDX 4013, was used to evaluate the in vivo anti-tumor effects of this compound.

Formulation and Administration

This compound demonstrates good aqueous solubility (>3 mM) and can be dissolved in various vehicles. For in vivo studies, the following formulations have been reported:

-

Solubility: this compound is soluble in saline (0.9% NaCl), a mixture of EtOH/saline (5/95), or a combination of DMSO/Tween-80/H₂O (10/10/80).

-

Oral Administration: For both pharmacokinetic and efficacy studies, this compound was administered orally (p.o.) via gavage. In the efficacy study, the compound was administered in saline.

Pharmacokinetic Study Protocol

The following is a generalized protocol based on the available information for determining the pharmacokinetic profile of this compound in C57BL/6 mice.

-

Dosing: Administer a single oral dose of 20 mg/kg this compound to a cohort of C57BL/6 mice.

-

Blood Sampling: Collect blood samples at various time points post-administration. While specific time points for this compound are not detailed in the primary literature, a typical schedule for oral PK studies would include pre-dose (0 h), and multiple time points such as 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

-

Plasma Preparation: Process the collected blood samples to separate plasma.

-

Bioanalytical Method: Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F), from the plasma concentration-time data.

In Vivo Efficacy Study Protocol (PDX Model)

The following protocol outlines the key steps for assessing the in vivo efficacy of this compound in a TNBC PDX model.

-

Tumor Implantation: Implant tumor fragments from the TNBC PDX model (e.g., PDX 4013) into immunocompromised mice.

-

Tumor Growth and Staging: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Treatment: Administer this compound orally at a dose of 90 mg/kg daily to the treatment group. The control group should receive the vehicle (saline).

-

Tumor Volume Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.

-

Pharmacodynamic Analysis: At the end of the study, collect tumor tissues for pharmacodynamic analysis to confirm target engagement. This can include:

-

qRT-PCR: Isolate RNA from tumor tissue and perform quantitative real-time polymerase chain reaction (qRT-PCR) to measure the expression levels of β-catenin target genes (e.g., AXIN2, CCND1).

-

Western Blot: Prepare protein lysates from tumor tissue to analyze the expression levels of target proteins.

-

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.

Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.

References

Unraveling the Specificity of ZW4864: A Technical Guide to its Selective Inhibition of the β-catenin/BCL9 Interaction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular selectivity of ZW4864, a potent and orally bioavailable small-molecule inhibitor. This compound is distinguished by its preferential disruption of the protein-protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9) over the interaction between β-catenin and E-cadherin. This selectivity is crucial for its therapeutic potential, as it allows for the specific targeting of the oncogenic Wnt/β-catenin signaling pathway while sparing the vital cell-cell adhesion functions mediated by the β-catenin/E-cadherin complex. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways to facilitate a deeper understanding of this compound's mechanism of action.

Quantitative Analysis of this compound's Binding Affinity and Inhibitory Activity

The selectivity of this compound is quantitatively demonstrated through various biochemical and cellular assays. The following tables summarize the key inhibitory constants and cellular effects of this compound, highlighting its potent and specific disruption of the β-catenin/BCL9 interaction.

| Interaction | Parameter | Value (μM) | Assay | Reference |

| β-catenin / BCL9 | Ki | 0.76 | AlphaScreen | [1][2] |

| β-catenin / BCL9 | IC50 | 0.87 | AlphaScreen | [1][2] |

| β-catenin / E-cadherin | IC50 | >200 (calculated)¹ | AlphaScreen | [3] |

¹Based on a reported 229-fold selectivity for β-catenin/BCL9 over β-catenin/E-cadherin PPIs.

| Cellular Assay | Cell Line | Parameter | Value (μM) | Reference |

| TOPFlash Luciferase Reporter | HEK293 (β-catenin expressing) | IC50 | 11 | |

| TOPFlash Luciferase Reporter | SW480 | IC50 | 7.0 | |

| TOPFlash Luciferase Reporter | MDA-MB-468 (Wnt3a-activated) | IC50 | 6.3 |

Signaling Pathways

To understand the significance of this compound's selectivity, it is essential to visualize the distinct roles of the β-catenin/BCL9 and β-catenin/E-cadherin complexes.

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the selectivity of this compound.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for PPI Inhibition

This assay was employed to quantify the inhibitory effect of this compound on the β-catenin/BCL9 and β-catenin/E-cadherin interactions in a high-throughput format.

Methodology:

-

Reagents:

-

Full-length human β-catenin with an N-terminal His6-tag.

-

Biotinylated human BCL9 HD2 peptide (residues 350-375).

-

Biotinylated human E-cadherin peptide (residues 824-877).

-

This compound serially diluted in DMSO.

-

Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (PerkinElmer).

-

Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, 0.01% Triton X-100.

-

-

Procedure for β-catenin/BCL9 Inhibition Assay:

-

In a 384-well plate, 5 nM of biotinylated BCL9 peptide and 10 nM of His-tagged β-catenin were incubated with varying concentrations of this compound.

-

The final volume was brought to 10 µL with assay buffer.

-

The plate was incubated for 1 hour at room temperature.

-

5 µL of a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (10 µg/mL each) in assay buffer was added.

-

The plate was incubated for another hour at room temperature in the dark.

-

The AlphaScreen signal was read on an EnVision plate reader.

-

-

Procedure for β-catenin/E-cadherin Selectivity Assay:

-

The protocol is similar to the BCL9 assay, but with the substitution of 5 nM biotinylated E-cadherin peptide for the BCL9 peptide.

-

-

Data Analysis:

-

The percentage of inhibition was calculated relative to DMSO controls.

-

IC50 values were determined by fitting the dose-response curves using a nonlinear regression model.

-

Ki values were calculated using the Cheng-Prusoff equation.

-

Co-Immunoprecipitation (Co-IP) for Cellular PPI Disruption

Co-IP assays were performed to validate the disruption of the endogenous β-catenin/BCL9 interaction by this compound in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

HCT116 cells were cultured to ~80% confluency.

-

Cells were treated with either DMSO (vehicle control) or varying concentrations of this compound for 24 hours.

-

-

Cell Lysis:

-

Cells were washed with ice-cold PBS and lysed in IP lysis buffer containing protease and phosphatase inhibitors.

-

Cell lysates were cleared by centrifugation.

-

-

Immunoprecipitation:

-

An antibody against β-catenin was added to the cleared cell lysates and incubated overnight at 4°C with gentle rotation.

-

Protein A/G magnetic beads were added and incubated for 2-4 hours at 4°C.

-

-

Washing and Elution:

-

The beads were washed multiple times with lysis buffer to remove non-specifically bound proteins.

-

The bound protein complexes were eluted from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

The eluted samples were resolved by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was probed with primary antibodies against BCL9 and β-catenin, followed by incubation with HRP-conjugated secondary antibodies.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Selectivity Assessment:

-

To assess selectivity, a similar Co-IP protocol was followed, but the blot was probed with an anti-E-cadherin antibody to confirm that the β-catenin/E-cadherin interaction was not disrupted by this compound.

-

Conclusion

This compound demonstrates remarkable selectivity for the β-catenin/BCL9 protein-protein interaction over the β-catenin/E-cadherin interaction. This specificity, quantified by a significant difference in inhibitory constants, is critical for its therapeutic profile. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of selective inhibitors targeting the Wnt/β-catenin signaling pathway. The ability of this compound to specifically modulate the transcriptional activity of β-catenin without disrupting its essential role in cell adhesion underscores its potential as a targeted cancer therapeutic.

References

Methodological & Application

ZW4864 In Vitro Assay Application Notes and Protocols for Cancer Cell Lines

For Research Use Only. Not for use in diagnostic procedures.

Introduction

ZW4864 is an orally active and selective small-molecule inhibitor that targets the protein-protein interaction (PPI) between β-catenin and B-Cell lymphoma 9 (BCL9).[1][2][3] In many cancers, aberrant Wnt/β-catenin signaling leads to the accumulation of nuclear β-catenin, which then associates with co-activators like BCL9 to drive the transcription of oncogenic target genes. This compound disrupts the β-catenin/BCL9 complex, thereby suppressing downstream signaling, inhibiting cancer cell growth, and promoting apoptosis in cancer cells with hyperactive Wnt/β-catenin signaling.

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.

Mechanism of Action: β-catenin/BCL9 Inhibition

This compound directly binds to β-catenin, selectively disrupting its interaction with BCL9 while not affecting the interaction between β-catenin and E-cadherin. This targeted inhibition leads to the downregulation of oncogenic β-catenin target genes and a reduction in the invasive potential of cancer cells dependent on this signaling pathway.

Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound across various assays and cell lines.

Table 1: Inhibitory Constants of this compound

| Assay Type | Parameter | Value (μM) |

| β-catenin/BCL9 PPI | Kᵢ | 0.76 |

| β-catenin/BCL9 PPI | IC₅₀ | 0.87 |

Table 2: IC₅₀ Values from Luciferase Reporter Assays

| Cell Line | Assay Condition | IC₅₀ (μM) |

| HEK293 | β-catenin expressing | 11 |

| SW480 | - | 7.0 |

| MDA-MB-468 | Wnt3a-activated | 6.3 |

Table 3: IC₅₀ Values from Cell Growth/Viability Assays

| Cell Line | Assay Type | IC₅₀ (μM) |

| HCT116 | MTS | > 76 |

| MDA-MB-231 | MTS | 25.5 |

Note: Data for HCT116 and MDA-MB-231 are derived from studies on this compound and its more potent derivative, compound 21. The values for this compound itself were reported to be higher than those for compound 21.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound on the viability of cancer cell lines.

Caption: Workflow for the MTS cell viability assay.

Materials:

-

Cancer cell lines (e.g., SW480, MDA-MB-231)

-

Complete culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium. The final concentration may range from 10 µM to 40 µM or higher, depending on the cell line.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.

-

Incubate the plate for 72 hours at 37°C.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Wnt/β-catenin Signaling Reporter Assay (TOPFlash/FOPFlash)

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by β-catenin.

Materials:

-

Cancer cell lines (e.g., HEK293, SW480)

-

TOPFlash and FOPFlash luciferase reporter plasmids

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound stock solution

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate and grow to 70-80% confluency.

-

Co-transfect the cells with TOPFlash or FOPFlash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. For some cell lines like MDA-MB-468, stimulation with Wnt3a may be required to activate the pathway.

-

Incubate for another 24 hours.

-

Lyse the cells and measure both firefly (TOP/FOPFlash) and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

The ratio of TOPFlash to FOPFlash activity indicates the specific β-catenin-mediated transcriptional activation.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol is for measuring the mRNA levels of β-catenin target genes, such as Axin2 and Cyclin D1.

Materials:

-

Cancer cell lines (e.g., SW480, MDA-MB-231)

-

This compound stock solution

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for target genes (Axin2, Cyclin D1) and a housekeeping gene (e.g., HPRT, GAPDH)

-

SYBR Green qPCR master mix

-

Real-time PCR system

Procedure:

-

Seed cells in 6-well plates and allow them to attach.

-

Treat the cells with various concentrations of this compound (e.g., 10 µM to 40 µM) or vehicle control for 24 hours.

-

Harvest the cells and extract total RNA using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Perform qPCR using SYBR Green master mix and primers for the target and housekeeping genes.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control.

Apoptosis Assay by Annexin V Staining

This assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MCF10A)

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound (e.g., 10 µM to 40 µM) for 72 hours. Include both a cancer cell line with hyperactive β-catenin signaling and a control cell line (e.g., MCF10A).

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

References

Application Notes and Protocols for ZW4864 in In Vivo Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZW4864 is an orally bioavailable small-molecule inhibitor that selectively targets the protein-protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9).[1][2][3] Aberrant Wnt/β-catenin signaling is a critical pathway in the development and progression of numerous cancers. By disrupting the β-catenin/BCL9 complex, this compound aims to suppress the transcription of oncogenic target genes, thereby inhibiting tumor growth and survival.[1][4] These application notes provide a comprehensive overview of the available preclinical data and detailed protocols for the administration of this compound in in vivo xenograft models, primarily focusing on patient-derived xenografts (PDX) of triple-negative breast cancer (TNBC).

Mechanism of Action

This compound functions by binding to β-catenin and disrupting its interaction with BCL9, a key coactivator required for the transcriptional activity of the β-catenin/T-cell factor (TCF) complex. This disruption leads to the downregulation of Wnt signaling target genes, such as Axin2 and cyclin D1, which are involved in cell proliferation and survival. This targeted approach is designed to selectively impact cancer cells with hyperactive Wnt/β-catenin signaling.

Quantitative Data Summary

The following table summarizes the key quantitative data from preclinical in vivo studies of this compound.

| Parameter | Details | Reference |

| Xenograft Model | Patient-Derived Xenograft (PDX) - PDX 4013 (Triple-Negative Breast Cancer) | |

| Animal Model | Immunocompromised SCID/Beige mice | |

| Dosage | 90 mg/kg | |

| Administration Route | Oral (p.o.) | |

| Vehicle | Saline | |

| Dosing Schedule | Daily for 5 days (for pharmacodynamic studies) | |

| Pharmacokinetics (in C57BL/6 mice) | 20 mg/kg (p.o.) | |

| Oral Bioavailability (in C57BL/6 mice) | 83% | |

| Reported Efficacy | Variation in tumor growth observed in the PDX model. Effective suppression of β-catenin target gene expression. | |

| Toxicity | No significant decrease in body weight or major toxicity issues were observed over the 5-day treatment period. |

Experimental Protocols

This section provides a detailed methodology for conducting in vivo xenograft studies with this compound, based on the available literature and general best practices for such experiments.

Xenograft Model Establishment

-

Cell Line-Derived Xenograft (CDX) Models:

-

Culture selected cancer cell lines (e.g., SW480, MDA-MB-231) in appropriate media and conditions.

-

Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10⁶ to 10 x 10⁷ cells/mL.

-

For subcutaneous implantation, inject 100-200 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., athymic nude or NOD/SCID mice).

-

To enhance tumor formation, cells can be mixed with an equal volume of Matrigel prior to injection.

-

-

Patient-Derived Xenograft (PDX) Models:

-

Obtain fresh tumor tissue from consenting patients under ethically approved protocols.

-

Implant small fragments (approximately 20-30 mm³) of the tumor tissue subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or SCID/Beige).

-

Once tumors are established, they can be serially passaged in subsequent cohorts of mice for expansion. For the this compound study, PDX 4013 cells were implanted into the mammary fat pad of SCID/Beige mice.

-

This compound Formulation and Administration

-

Preparation of this compound Formulation:

-

This compound is soluble in aqueous solutions. For the reported in vivo studies, it was dissolved in saline (0.9% NaCl).

-

Prepare the dosing solution fresh each day. Calculate the required amount of this compound based on the mean body weight of the mice in each group and the target dose (e.g., 90 mg/kg).

-

Ensure the final volume for oral gavage is appropriate for the size of the mice (typically 100-200 µL).

-

-

Administration:

-

Administer the prepared this compound solution or vehicle control (saline) to the respective groups of mice via oral gavage.

-

For the pharmacodynamic study of this compound, a daily administration schedule was followed.

-

Tumor Monitoring and Efficacy Evaluation

-

Tumor Measurement:

-

Once tumors are palpable, measure their dimensions using digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).

-

-

Body Weight and Health Monitoring:

-

Record the body weight of each mouse 2-3 times per week to monitor for any treatment-related toxicity.

-

Observe the animals daily for any clinical signs of distress.

-

-

Pharmacodynamic Analysis:

-

At the end of the treatment period, euthanize the mice and harvest the tumors.

-

For the this compound study, tumor tissue was collected 3 hours after the last dose.

-

Process the tumor tissue for downstream analysis, such as quantitative real-time PCR (qPCR) to assess the expression of β-catenin target genes (e.g., Axin2, CCND1).

-

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.

Experimental Workflow for In Vivo Xenograft Study

Caption: General experimental workflow for an in vivo xenograft study with this compound.

References

- 1. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

Preparing ZW4864 stock solution and working concentrations

A Selective Inhibitor of the β-catenin/BCL9 Protein-Protein Interaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

ZW4864 is an orally active and selective small-molecule inhibitor of the protein-protein interaction (PPI) between β-catenin and B-Cell lymphoma 9 (BCL9).[1][2][3][4] By binding to β-catenin, this compound selectively disrupts the β-catenin/BCL9 interaction, which is a critical step in the canonical Wnt signaling pathway.[2] Aberrant activation of this pathway is implicated in the progression of numerous cancers. This compound dose-dependently suppresses β-catenin signaling, leading to the downregulation of oncogenic target genes and the inhibition of cancer cell growth and invasiveness. These application notes provide detailed protocols for the preparation of this compound stock solutions and working concentrations for in vitro cellular assays.

Mechanism of Action

This compound functions by directly binding to β-catenin, thereby preventing its association with the coactivator BCL9. This disruption is selective, as the interaction between β-catenin and E-cadherin is not affected. The inhibition of the β-catenin/BCL9 complex formation prevents the transcription of Wnt target genes, such as Axin2 and cyclin D1, which are involved in cell proliferation and survival.

Figure 1: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for this compound.

Table 1: Physicochemical and In Vitro Activity

| Property | Value | Reference |

| Molecular Weight | 607.20 g/mol | |

| Ki (β-catenin/BCL9 PPI) | 0.76 µM | |

| IC50 (β-catenin/BCL9 PPI) | 0.87 µM | |

| IC50 (TOPFlash Assay, HEK293) | 11 µM | |

| IC50 (TOPFlash Assay, SW480) | 7.0 µM | |

| IC50 (TOPFlash Assay, MDA-MB-468) | 6.3 µM | |

| IC50 (Cell Growth, MDA-MB-468) | 9.6 µM |

Table 2: Stock Solution Preparation and Storage

| Solvent | Recommended Concentration | Storage Temperature | Shelf Life | Reference |

| DMSO | ≥20.8 mg/mL | -20°C | 1 month | |

| -80°C | 6 months |

Table 3: Recommended Working Concentrations for In Vitro Assays

| Assay Type | Cell Lines | Concentration Range | Incubation Time | Reference |

| Gene Expression (qPCR) | SW480, MDA-MB-231 | 10 - 40 µM | 24 hours | |

| Protein Expression (Western Blot) | SW480, MDA-MB-231 | 10 - 40 µM | 24 hours | |

| Apoptosis/Cell Viability | MDA-MB-231, MDA-MB-468 | 10 - 40 µM | 72 hours | |

| Cell Migration (Wound Healing) | MDA-MB-231 | Not specified (0.2% DMSO as vehicle) | Not specified |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder (Molecular Weight: 607.20 g/mol )

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Weighing: Accurately weigh out a desired amount of this compound powder (e.g., 1 mg) and place it into a sterile microcentrifuge tube.

-

Solvent Addition: Calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg of this compound, the required volume of DMSO is approximately 164.7 µL.

-

Dissolution: Add the calculated volume of DMSO to the tube containing the this compound powder.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Protocol 2: Preparation of this compound Working Concentrations for In Vitro Assays

This protocol describes the serial dilution of the this compound stock solution to prepare working concentrations for cell-based assays.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium appropriate for the cell line being used

-

Sterile microcentrifuge tubes or 96-well plates

-

Pipettes and sterile filter tips

Procedure:

Figure 2: General workflow for preparing this compound working concentrations.

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in culture medium. This helps to minimize the final concentration of DMSO in the cell culture.

-

Serial Dilutions: Perform serial dilutions from the intermediate or stock solution to achieve the desired final working concentrations (e.g., 40 µM, 20 µM, 10 µM).

-

Example for 40 µM: If preparing 1 mL of 40 µM working solution from a 10 mM stock, add 4 µL of the stock solution to 996 µL of cell culture medium.

-

-

DMSO Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

-

Application to Cells: Add the prepared working concentrations of this compound and the vehicle control to the cells in culture and incubate for the desired period as indicated in Table 3.

Note: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Conclusion

This compound is a potent and selective inhibitor of the β-catenin/BCL9 interaction, offering a valuable tool for investigating the Wnt signaling pathway and its role in cancer. The protocols outlined in these application notes provide a foundation for the consistent and effective use of this compound in in vitro research settings. Proper preparation and storage of stock solutions are critical for maintaining the compound's activity and ensuring reproducible experimental results.

References

Application Notes and Protocols for Testing ZW4864 Efficacy in SW480 and MDA-MB-231 Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for testing the efficacy of ZW4864, a small-molecule inhibitor of the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction, in the SW480 human colon adenocarcinoma and MDA-MB-231 human breast adenocarcinoma cell lines.[1][2][3][4]

Introduction to this compound

This compound is an orally active and selective inhibitor that disrupts the interaction between β-catenin and BCL9.[1] This interaction is crucial for the transcriptional activity of β-catenin, a key component of the Wnt signaling pathway. Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers, including colorectal and triple-negative breast cancer. By inhibiting the β-catenin/BCL9 interaction, this compound suppresses the transcription of oncogenic β-catenin target genes, leading to reduced cancer cell growth, migration, and invasion, and the induction of apoptosis.

Recommended Cell Lines: SW480 and MDA-MB-231

-

SW480: A human colorectal adenocarcinoma cell line characterized by a high level of endogenous β-catenin due to a mutation in the APC gene. This makes it a suitable model for studying agents that target the Wnt/β-catenin pathway. This compound has been shown to suppress β-catenin signaling and the transcription of its target genes in SW480 cells.

-

MDA-MB-231: A triple-negative breast cancer (TNBC) cell line. While not having a canonical Wnt pathway mutation like SW480, some TNBC cells, including MDA-MB-231, exhibit hyperactive β-catenin signaling. This compound has demonstrated efficacy in suppressing the growth and invasion of MDA-MB-231 cells and inducing apoptosis.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in SW480 and MDA-MB-231 cell lines.

Table 1: In Vitro Efficacy of this compound in SW480 Cells

| Assay | Endpoint | This compound Concentration | Result | Reference |

| TOPFlash Luciferase Reporter Assay | IC50 for β-catenin signaling inhibition | 7.0 µM | Dose-dependent suppression of luciferase activity | |

| Quantitative RT-PCR | Suppression of β-catenin target genes | 10-40 µM (24 hours) | Concentration-dependent decrease in Axin2, cyclin D1, LEF1, and BCL9L mRNA levels | |

| Western Blot | Reduction of β-catenin target proteins | 10-40 µM (24 hours) | Decreased expression of Axin2 and cyclin D1 proteins |

Table 2: In Vitro Efficacy of this compound in MDA-MB-231 Cells

| Assay | Endpoint | This compound Concentration | Result | Reference |

| MTS Cell Growth Inhibition Assay | IC50 | 9.6-76 µM (3 days) | Inhibition of cell viability | |

| Apoptosis Assay (FACS) | Induction of apoptosis | 10-40 µM (72 hours) | Selective and rapid apoptosis induction | |

| Scratch Wound Healing Assay | Inhibition of cell migration | Dose-dependent | Suppression of cell migration | |

| Matrigel Invasion Assay | Inhibition of cell invasion | 20 µM | Reduced invasion to 13% of control | |

| Quantitative RT-PCR | Suppression of β-catenin target genes | 10-40 µM (24 hours) | Concentration-dependent decrease in Twist, Snail, tenascin C, and LGR5 mRNA levels in Wnt3a-activated cells |

Signaling Pathway

The diagram below illustrates the Wnt/β-catenin signaling pathway and the mechanism of action of this compound. In the absence of a Wnt signal, β-catenin is targeted for degradation by a destruction complex. Upon Wnt signaling, this complex is inactivated, allowing β-catenin to accumulate in the nucleus. There, it binds to TCF/LEF transcription factors and co-activators like BCL9 to drive the expression of target genes involved in cell proliferation and survival. This compound disrupts the interaction between β-catenin and BCL9, thereby inhibiting the transcription of these target genes.

Wnt/β-catenin signaling pathway and this compound's mechanism of action.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound.

Cell Culture and Maintenance

Objective: To maintain healthy and consistent cultures of SW480 and MDA-MB-231 cells for subsequent experiments.

Materials:

-

SW480 and MDA-MB-231 cell lines (ATCC or equivalent)

-

SW480 Culture Medium: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

MDA-MB-231 Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Humidified incubator (37°C, 5% CO₂) for MDA-MB-231; non-CO₂ incubator at 37°C for SW480.

-

Sterile cell culture flasks, plates, and pipettes.

Protocol:

-

Thaw and culture cells according to the supplier's recommendations.

-

For routine passaging, aspirate the old medium and wash the cells with sterile PBS.

-

Add trypsin-EDTA to detach the cells and incubate for a few minutes.

-

Neutralize the trypsin with fresh culture medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

-

Passage cells every 2-4 days to maintain them in the exponential growth phase.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of SW480 and MDA-MB-231 cells.

Materials:

-

Cultured SW480 or MDA-MB-231 cells

-

Sterile, flat-bottom 96-well cell culture plates

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Experimental Workflow:

Workflow for the MTT cell viability assay.

Protocol:

-

Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.

-

Prepare serial dilutions of this compound in the appropriate culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

-

Remove the old medium from the wells and add the this compound dilutions. Include wells with medium and vehicle (DMSO) as controls.

-

Incubate the plate for the desired duration (e.g., 72 hours).

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis in SW480 and MDA-MB-231 cells following treatment with this compound.

Materials:

-

Cultured SW480 or MDA-MB-231 cells

-

6-well plates

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with different concentrations of this compound for the desired time (e.g., 72 hours).

-

Collect both adherent and floating cells.

-

Wash the cells with cold PBS and resuspend them in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the effect of this compound on the mRNA expression of β-catenin target genes.

Materials:

-

Cultured SW480 or MDA-MB-231 cells

-

6-well plates

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

Primers for target genes (e.g., AXIN2, CCND1, MYC, LEF1) and a housekeeping gene (e.g., GAPDH, HPRT).

-

Real-time PCR system

Experimental Workflow:

Workflow for qRT-PCR analysis of gene expression.

Protocol:

-

Treat cells with this compound for the specified duration (e.g., 24 hours).

-

Extract total RNA from the cells using a commercial kit.

-

Synthesize first-strand cDNA from the RNA.

-

Perform real-time PCR using primers for the target genes and a housekeeping gene for normalization.

-

Analyze the results to determine the relative change in gene expression in this compound-treated cells compared to control cells.